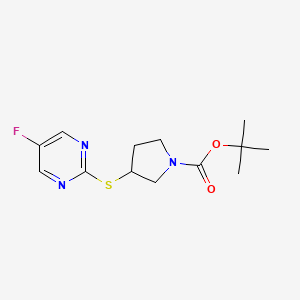
N-(5-fluoropyridin-2-yl)nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoropyridin-2-yl)nitrous amide is a chemical compound with the molecular formula C5H4FN3O It is a derivative of pyridine, where a fluorine atom is substituted at the 5th position of the pyridine ring, and a nitrous amide group is attached to the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-5-fluoropyridine followed by the replacement of the diazonium group with a nitrous amide group .
Industrial Production Methods
Industrial production of N-(5-fluoropyridin-2-yl)nitrous amide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-fluoropyridin-2-yl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to an amine group.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-(5-fluoropyridin-2-yl)nitrous oxide.
Reduction: Formation of N-(5-fluoropyridin-2-yl)amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-fluoropyridin-2-yl)nitrous amide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of N-(5-fluoropyridin-2-yl)nitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. The nitrous amide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-fluoropyridine: A precursor in the synthesis of N-(5-fluoropyridin-2-yl)nitrous amide.
5-fluoropyridine-2-carboxamide: Another fluorinated pyridine derivative with different functional groups.
2-fluoropyridine: A simpler fluorinated pyridine without the nitrous amide group.
Uniqueness
The combination of these functional groups can lead to unique reactivity patterns and interactions with biological targets .
Propiedades
Número CAS |
5242-25-1 |
|---|---|
Fórmula molecular |
C5H4FN3O |
Peso molecular |
141.10 g/mol |
Nombre IUPAC |
N-(5-fluoropyridin-2-yl)nitrous amide |
InChI |
InChI=1S/C5H4FN3O/c6-4-1-2-5(7-3-4)8-9-10/h1-3H,(H,7,8,10) |
Clave InChI |
CQGGURKVQRISJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1F)NN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


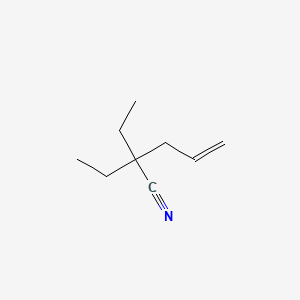
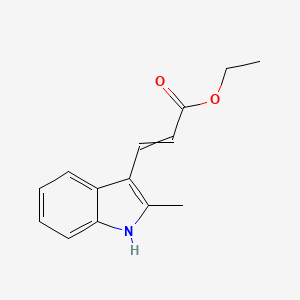
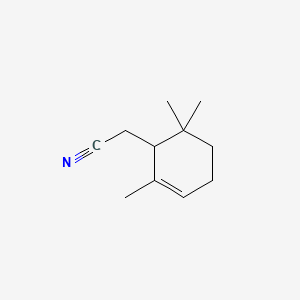
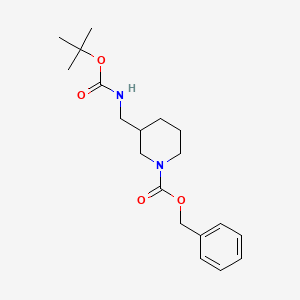

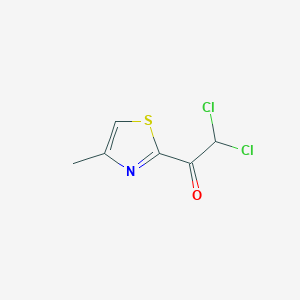
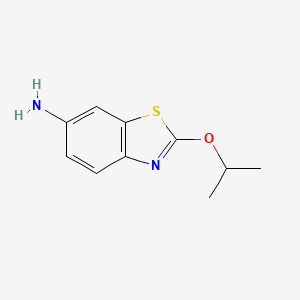
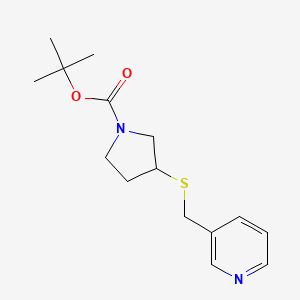
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
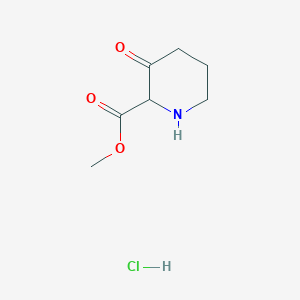

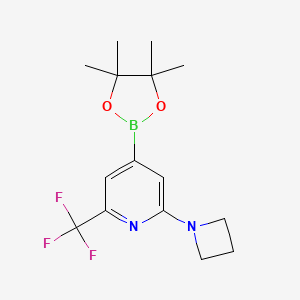
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
